molecular formula C14H14N2O2S3 B2790256 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine CAS No. 1219914-30-3

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine

Cat. No.: B2790256
CAS No.: 1219914-30-3
M. Wt: 338.46
InChI Key: IMDBLPKIOSKVJQ-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine is a benzo[d]thiazole derivative characterized by a methylsulfonyl group at the 6-position and a 2-(thiophen-2-yl)ethylamine substituent at the 2-position.

Properties

IUPAC Name

6-methylsulfonyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S3/c1-21(17,18)11-4-5-12-13(9-11)20-14(16-12)15-7-6-10-3-2-8-19-10/h2-5,8-9H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDBLPKIOSKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine, a derivative of benzothiazole, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O4S3C_{22}H_{20}N_{2}O_{4}S_{3} with a molecular weight of 472.6 g/mol. The compound features a benzothiazole core, which is known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : Benzothiazole derivatives have shown significant anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, such as A431 and A549 .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α .
  • Antimicrobial Activity : Some studies suggest that benzothiazole derivatives exhibit antibacterial and antifungal properties, potentially making them useful in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Efficacy Reference
Anti-tumorIC50 values in μM against A431, A549 cells
Anti-inflammatoryDecreased IL-6 and TNF-α secretion
AntimicrobialMIC values against bacteria
Urease inhibitionSignificant activity observed

Case Studies

  • Anti-Cancer Activity : In a study evaluating various benzothiazole derivatives, this compound exhibited potent cytotoxicity against several cancer cell lines. The compound was found to promote apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anti-cancer agent .
  • Inflammation Modulation : Another study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research into the antimicrobial properties of benzothiazole derivatives indicated that this compound could effectively inhibit the growth of various bacterial strains, supporting its potential use in developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown its efficacy against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A4311.5Induction of apoptosis
A5491.8Cell cycle arrest
H12991.3Inhibition of migration

These findings suggest that the compound may disrupt critical cellular pathways involved in cancer progression, making it a candidate for further development in oncology.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial for treating inflammatory diseases.

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science, particularly as a luminescent material. Its unique structure may allow it to be utilized in organic light-emitting diodes (OLEDs) or other optoelectronic devices due to its photophysical properties.

Case Studies

  • Anticancer Research : A study conducted on the compound's effects on A431 and A549 cell lines demonstrated significant cytotoxicity at low concentrations, indicating its potential as a therapeutic agent in cancer treatment.
  • Inflammatory Response Modulation : Another investigation explored the compound's ability to reduce inflammation in animal models of arthritis, showing promise for future therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 6-MeSO₂, N-(2-(thiophen-2-yl)ethyl) 340.42* Combines electron-withdrawing MeSO₂ and aromatic thiophene for dual activity
6-Methoxy-N-(benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-MeO, N-benzothiazolyl 313.4 Methoxy (electron-donating) and fused benzothiazole for π-stacking
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine N-benzimidazole-methyl 230.28* Rigid benzimidazole enhances DNA intercalation potential
6-Methylsulfonylbenzo[d]thiazol-2-amine 6-MeSO₂ 228.27 Simplest analog with MeSO₂; used as a fluorescence probe scaffold
6-(Methylthio)benzo[d]thiazol-2-amine 6-MeS 198.26 Methylthio (less polar than MeSO₂) affects bioavailability

*Calculated from molecular formulas in evidence.

Key Observations :

  • Electron Effects : The methylsulfonyl group (MeSO₂) increases polarity and hydrogen-bond acceptor capacity compared to methoxy (MeO) or methylthio (MeS) groups .

Comparison with Analogs :

  • 6-Methoxy Derivatives : Synthesized via direct methoxylation or using methoxy-substituted anilines .
  • Benzimidazole Hybrids : Require multi-step sequences involving benzimidazole formation and alkylation .

Key Insights :

  • Anticancer Potential: The target compound’s methylsulfonyl and thiophene groups may synergize to enhance DNA damage response pathways, akin to isoxazole-benzothiazole hybrids in .
  • Antimicrobial Activity : Less likely than N-benzimidazole derivatives due to reduced basicity from MeSO₂ .

Q & A

Q. What are the common synthetic routes for preparing 6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminothiophenol derivatives with sulfonylating agents. A two-step approach is often employed:

Core Formation : Cyclization of substituted anilines with thiocyanates in bromine/glacial acetic acid to form the benzothiazole core .

Functionalization : Introduction of the methylsulfonyl group via sulfonation, followed by N-alkylation with 2-(thiophen-2-yl)ethylamine. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C, 12–24 h) are critical for yield optimization .
Key Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the final product .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (methylsulfonyl group), and δ 2.8–3.0 ppm (thiophen-ethyl chain) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the calculated molecular weight (C₁₄H₁₅N₂O₂S₃: ~363 g/mol).
  • IR Spectroscopy : Absorbance at 1150 cm⁻¹ (S=O stretch) and 1550 cm⁻¹ (C=N/C-S bonds) corroborates functional groups .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl and thiophen-ethyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group, activating the benzothiazole core for NAS at the 6-position. Computational studies (DFT) suggest:
  • Electrophilicity : Enhanced positive charge density at the 6-position due to sulfonyl resonance effects .
  • Steric Effects : The thiophen-ethyl chain may hinder reactivity at adjacent positions, directing substitutions to the sulfonyl-activated site.
    Experimental validation involves competitive reactions with nucleophiles (e.g., amines, thiols) under varying temperatures (25–80°C) and solvents (DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from:
  • Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7). Standardized protocols (CLSI guidelines) improve reproducibility .
  • Solubility Issues : Low aqueous solubility may lead to false negatives. Use of DMSO carriers (≤1% v/v) and dynamic light scattering (DLS) to monitor aggregation is recommended .
  • Metabolic Stability : Hepatic microsome assays (e.g., human/rat liver S9 fractions) assess degradation rates, clarifying in vitro-in vivo discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

  • Methodological Answer : Process Optimization :
  • Continuous Flow Chemistry : Reduces side reactions (e.g., over-sulfonation) via precise temperature/pH control .
  • Catalysis : Pd/C or CuI accelerates N-alkylation steps, reducing reaction times from 24 h to 6–8 h .
    Purification :
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield >95% purity crystals .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve trace impurities (<0.5%) .

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